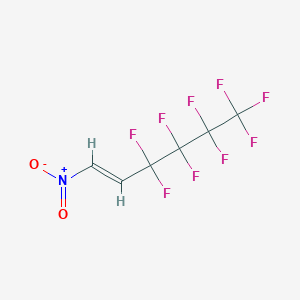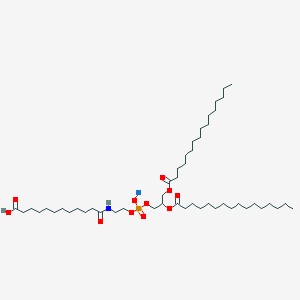
Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It serves as a building block for introducing aspartic acid residues into peptides, which are crucial in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Industrial Production Methods
In industrial settings, the synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE can be scaled up using continuous flow mechanochemistry. This method involves the use of twin-screw extrusion, which allows for solvent-free or highly solvent-minimized reaction conditions, making the process more sustainable and efficient .
Análisis De Reacciones Químicas
Types of Reactions
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Deprotection: TFA is commonly used for Boc deprotection, and palladium on carbon (Pd/C) is used for hydrogenation of the benzyl ester.
Major Products Formed
Hydrolysis: Aspartic acid and benzyl alcohol.
Deprotection: Free aspartic acid and removal of the Boc and benzyl groups.
Aplicaciones Científicas De Investigación
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, which are essential in studying protein functions and interactions.
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents for various diseases.
Bioconjugation: It is used in the synthesis of peptide-cellulose conjugates, which have applications in biomaterials and tissue engineering.
Mecanismo De Acción
The mechanism of action of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl ester serves as a temporary protecting group for the carboxyl group, which can be selectively removed under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
BOC-GLU(OBZL)-N-CARBOXYANHYDRIDE: Similar to BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE but derived from glutamic acid.
BOC-SER(OBZL)-N-CARBOXYANHYDRIDE: Derived from serine and used in similar peptide synthesis applications.
Uniqueness
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE is unique due to its specific use in introducing aspartic acid residues into peptides. Aspartic acid plays a crucial role in protein structure and function, making this compound valuable in the synthesis of biologically active peptides .
Propiedades
Fórmula molecular |
C17H19NO7 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clave InChI |
GJNIFFYBNHLKPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)


![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)





![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
